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Abstract
Dimethyl cyanocarbonimidodithioate, also known as dimethyl N-cyanodithioiminocarbonate,

is a highly versatile and reactive building block in modern organic synthesis.[1][2] Its unique

molecular architecture, featuring a central electrophilic carbon atom flanked by two methylthio

leaving groups and activated by an adjacent cyano group, allows for a wide range of

regioselective reactions. This guide provides an in-depth exploration of the reactivity of this

reagent, focusing on its application in the synthesis of diverse and biologically significant

heterocyclic compounds.[2] We will delve into the mechanistic underpinnings that govern

regioselectivity in its reactions with various mono- and dinucleophiles, including amines,

hydrazines, and active methylene compounds. Detailed, field-proven protocols and data are

presented to enable researchers, scientists, and drug development professionals to effectively

harness the synthetic potential of this powerful reagent.

Introduction to Dimethyl
Cyanocarbonimidodithioate
Dimethyl cyanocarbonimidodithioate (CAS No. 10191-60-3) is a stable, off-white crystalline

solid with the molecular formula C₄H₆N₂S₂.[3][4][5] Its structure features a central sp²-
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hybridized carbon atom double-bonded to a cyanoimino nitrogen and single-bonded to two

sulfur atoms, each bearing a methyl group. This arrangement makes the central carbon highly

electrophilic and susceptible to nucleophilic attack, with the methylthio (-SMe) groups serving

as excellent leaving groups.

The molecule's reactivity is centered on two primary electrophilic sites: the imido carbon (C=N)

and the nitrile carbon (C≡N). The regioselectivity of its reactions is dictated by the nature of the

attacking nucleophile and the reaction conditions employed. Generally, soft nucleophiles and

those capable of forming stable cyclic structures will preferentially attack the imido carbon,

leading to substitution of one or both methylthio groups. This reactivity is the cornerstone of its

utility in constructing a vast array of heterocyclic systems, including pyrimidines, triazines,

pyrazoles, and thiazoles.[2]

Synthesis Overview
Commercially available, dimethyl cyanocarbonimidodithioate can also be readily

synthesized in the laboratory. A common and reliable method involves the reaction of

cyanamide with carbon disulfide in the presence of a base, followed by S-alkylation with an

alkylating agent like iodomethane or dimethyl sulfate.[3][4]

Step 1: Salt Formation

Step 2: S-Alkylation

Cyanamide

Dipotassium N-cyanodithioimidocarbonate

+ CS₂

+ Base

Carbon Disulfide (CS₂) Base (e.g., KOH)

Dimethyl Cyanocarbonimidodithioate

+ 2 eq. CH₃I

Alkylating Agent
(e.g., CH₃I)
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Diagram 1. General synthesis scheme for dimethyl cyanocarbonimidodithioate.

Regioselective Reactions with Amine Nucleophiles
The reaction of dimethyl cyanocarbonimidodithioate with amines is a cornerstone of its

application, leading to a variety of nitrogen-containing heterocycles. The regioselectivity is

highly dependent on whether a monoamine or a diamine is used as the nucleophile.

Mechanism: Nucleophilic Substitution
The primary reaction pathway involves the nucleophilic attack of the amine nitrogen on the

electrophilic imido carbon. This is followed by the elimination of one molecule of methanethiol

(MeSH) to form a substituted N-cyano-S-methylisothiourea intermediate. If a second equivalent

of the amine is present or if an intramolecular amine is available (as in a diamine), a second

substitution can occur to displace the remaining methylthio group.

Dimethyl
Cyanocarbonimidodithioate

Tetrahedral
Intermediate

+ R-NH₂ Monosubstituted
Isothiourea

- MeSH Disubstituted
Guanidine

+ R-NH₂

- MeSH

Click to download full resolution via product page

Diagram 2. General mechanism for reaction with amines.

Application Protocol: Synthesis of a Substituted
Pyrimidine
This protocol details the synthesis of a fused pyrimidine derivative through the reaction of

dimethyl cyanocarbonimidodithioate with an amino-heterocycle, specifically 2-

aminobenzimidazole. This reaction proceeds via an initial substitution followed by an

intramolecular cyclization.[2]

Principle: 2-Aminobenzimidazole acts as a dinucleophile. The exocyclic amine first attacks the

imido carbon, displacing a methylthio group. The resulting intermediate then undergoes a base-
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catalyzed intramolecular cyclization, where the endocyclic nitrogen attacks the nitrile carbon,

leading to the formation of the fused pyrimidine ring system.

Materials and Reagents:

Dimethyl cyanocarbonimidodithioate (1.46 g, 10 mmol)

2-Aminobenzimidazole (1.33 g, 10 mmol)

N,N-Dimethylformamide (DMF), 20 mL

Triethylamine (TEA), 1.5 mL

Ethanol for recrystallization

Step-by-Step Protocol:

In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser,

dissolve 2-aminobenzimidazole (1.33 g) in DMF (20 mL).

Add dimethyl cyanocarbonimidodithioate (1.46 g) to the solution and stir for 5 minutes at

room temperature.

Add triethylamine (1.5 mL) as a catalyst and base.

Heat the reaction mixture to reflux (approx. 153 °C) and maintain for 6-8 hours. Monitor the

reaction progress by TLC (e.g., Ethyl acetate/Hexane 1:1). The evolution of methanethiol gas

will be noticeable.

After completion, allow the mixture to cool to room temperature.

Pour the cooled reaction mixture into 100 mL of ice-cold water with stirring.

A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with

cold water (3 x 20 mL).

Dry the crude product in a vacuum oven at 60 °C.
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Purify the crude solid by recrystallization from hot ethanol to yield 2-methylthio-s-triazino[1,2-

a]benzimidazol-4-amine as a crystalline solid.[2]

Characterization (Expected):

Yield: 75-85%

Melting Point: Specific to the synthesized compound, literature verification required.

¹H NMR (DMSO-d₆): Expect a singlet for the -SMe protons (δ ~2.5 ppm), aromatic protons,

and amine protons.

IR (KBr, cm⁻¹): Expect characteristic peaks for N-H stretching, C=N, and C-N bonds.

Regioselective Reactions with Hydrazine
Derivatives
Hydrazine and its derivatives are potent dinucleophiles that react with dimethyl
cyanocarbonimidodithioate to produce a variety of five- and six-membered heterocycles,

such as 1,2,4-triazoles and pyrazoles.[2] The regioselectivity is determined by which nitrogen

atom of the hydrazine performs the initial and subsequent nucleophilic attacks.

Mechanism: Cyclization Pathways
With hydrazine hydrate, the reaction typically proceeds by an initial attack from one nitrogen

onto the imido carbon, followed by an intramolecular cyclization where the second nitrogen

attacks the nitrile carbon, ultimately forming a 3-amino-5-methylthio-1H-1,2,4-triazole. The

mechanism involves the formation of a hydrazone-like intermediate which then cyclizes.[6][7][8]
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Reaction Workflow: Hydrazine

Start:
Dimethyl Cyanocarbonimidodithioate

+ Hydrazine

React in Ethanol
(Reflux, 4h)

Cool to Room Temp.

Precipitate Formation

Vacuum Filtration

Wash with Cold Ethanol

Dry Product

End:
3-Amino-5-methylthio

-1H-1,2,4-triazole

Click to download full resolution via product page

Diagram 3. Experimental workflow for reaction with hydrazine.
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Application Protocol: Synthesis of 3-Amino-5-
methylthio-1H-1,2,4-triazole
Principle: This one-pot reaction provides a direct route to a functionalized 1,2,4-triazole.

Hydrazine acts as a 1,2-dinucleophile, leading to a stable five-membered heterocyclic ring.

Materials and Reagents:

Dimethyl cyanocarbonimidodithioate (1.46 g, 10 mmol)

Hydrazine hydrate (99%), (~0.5 mL, 10 mmol)

Ethanol (95%), 30 mL

Step-by-Step Protocol:

Suspend dimethyl cyanocarbonimidodithioate (1.46 g) in 30 mL of ethanol in a 100 mL

round-bottom flask with a magnetic stirrer.

Add hydrazine hydrate (0.5 mL) dropwise to the suspension at room temperature. The

mixture may warm slightly.

Attach a reflux condenser and heat the mixture to reflux for 4 hours. The solid will gradually

dissolve, and a new precipitate may form as the reaction progresses.

After the reflux period, cool the reaction flask in an ice bath for 30 minutes to maximize

precipitation.

Collect the white crystalline product by vacuum filtration.

Wash the product with a small amount of ice-cold ethanol (2 x 5 mL).

Dry the product under vacuum to afford pure 3-amino-5-methylthio-1H-1,2,4-triazole.

Characterization (Expected):

Yield: >90%
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Melting Point: ~185-188 °C

¹H NMR (DMSO-d₆): Expect a singlet for -SMe protons (δ ~2.4 ppm), a broad singlet for the

NH₂ protons (δ ~5.6 ppm), and a very broad singlet for the ring NH proton (δ ~12.5 ppm).

Regioselective Reactions with Active Methylene
Compounds
Active methylene compounds, which possess a CH₂ group flanked by two electron-withdrawing

groups (e.g., malononitrile, ethyl cyanoacetate), are excellent carbon nucleophiles in the

presence of a base.[9] Their reaction with dimethyl cyanocarbonimidodithioate provides a

powerful route to highly substituted pyridines and pyrimidines.[2]

Mechanism: Michael Addition and Cyclization Cascade
The reaction is initiated by the deprotonation of the active methylene compound by a base

(e.g., triethylamine, potassium carbonate) to form a carbanion.[10] This carbanion attacks the

imido carbon of dimethyl cyanocarbonimidodithioate in a Michael-type addition, displacing

one methylthio group. The resulting intermediate possesses both a nucleophilic nitrogen and

an electrophilic nitrile group, setting the stage for an intramolecular cyclization to form a six-

membered ring.

Data Summary: Synthesis of Pyrimidine Derivatives
The versatility of this reaction is demonstrated by the range of products accessible by varying

the active methylene compound.
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Active
Methylene
Compound

Base/Solvent Product Type
Typical Yield
(%)

Reference

Malononitrile TEA / Ethanol

2,4-Diamino-5-

cyano-6-

methylthiopyrimi

dine

85-95 [2]

Ethyl

Cyanoacetate
NaOEt / Ethanol

4-Amino-2-

hydroxy-5-

ethoxycarbonyl-

6-

methylthiopyrimi

dine

80-90 [2]

Cyanoacetamide Piperidine / DMF

4,6-Diamino-2-

methylthiopyrimi

dine-5-

carbonitrile

70-80 [2]

Application Protocol: Synthesis of N-Aryl-6-
methylsulfanyl-4-oxopyrimidine-5-carbonitriles
Principle: This protocol exemplifies the reaction with a cyanoacetanilide, an active methylene

compound, to form a substituted pyrimidinone. The reaction is a one-pot condensation and

cyclization process.

Materials and Reagents:

Dimethyl cyanocarbonimidodithioate (1.46 g, 10 mmol)

2-Cyano-N-phenylacetamide (Cyanoacetanilide) (1.60 g, 10 mmol)

Ethanol, 30 mL

Triethylamine (TEA), 2 mL

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 12 Tech Support

https://www.researchgate.net/publication/368849862_Application_of_dimethyl_N-cyanodithioiminocarbonate_in_synthesis_of_fused_heterocycles_and_in_biological_chemistry
https://www.researchgate.net/publication/368849862_Application_of_dimethyl_N-cyanodithioiminocarbonate_in_synthesis_of_fused_heterocycles_and_in_biological_chemistry
https://www.researchgate.net/publication/368849862_Application_of_dimethyl_N-cyanodithioiminocarbonate_in_synthesis_of_fused_heterocycles_and_in_biological_chemistry
https://www.benchchem.com/product/b147598?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step-by-Step Protocol:

To a solution of 2-cyano-N-phenylacetamide (1.60 g) in ethanol (30 mL) in a 100 mL flask,

add dimethyl cyanocarbonimidodithioate (1.46 g).

Add triethylamine (2 mL) to the mixture.

Stir the reaction mixture at reflux for 8 hours. Monitor by TLC.

After cooling, a solid product will precipitate from the solution.

Collect the solid by filtration, wash with cold ethanol, and dry.

Recrystallize from glacial acetic acid if further purification is needed.

Characterization (Expected):

Yield: 70-85%

¹H NMR (DMSO-d₆): Expect signals for the -SMe group, aromatic protons, and a broad

signal for the pyrimidine NH proton.

IR (KBr, cm⁻¹): Look for characteristic absorptions for C=O (amide), C≡N (nitrile), and N-H

bonds.

Conclusion
Dimethyl cyanocarbonimidodithioate stands out as a privileged reagent in synthetic organic

chemistry, particularly for the construction of heterocyclic scaffolds.[11][12] Its predictable yet

versatile reactivity allows for the regioselective synthesis of a multitude of complex molecules

from simple, readily available starting materials. The key to harnessing its potential lies in

understanding the interplay between its electrophilic centers and the nature of the chosen

nucleophile. The protocols and mechanistic insights provided in this guide serve as a robust

starting point for researchers aiming to incorporate this powerful building block into their

synthetic strategies for drug discovery and materials science.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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